
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate is an organophosphorus compound with the molecular formula C11H17O4P. This compound is characterized by the presence of a phosphonate group attached to a hydroxy-phenylpropyl moiety. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of an aldehyde or ketone with trialkylphosphite under ultrasound irradiation and solvent-free conditions. This method is efficient and environmentally friendly, producing high yields in short reaction times . Another method involves the use of palladium-catalyzed cross-coupling reactions of H-phosphonate diesters with aryl and vinyl halides under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is also common, as it delivers high yields within a short reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Industry: The compound is used in the production of herbicides, pesticides, and flame retardants.
Mecanismo De Acción
The mechanism of action of dimethyl (1-hydroxy-3-phenylpropyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in various biological processes, leading to its antibacterial and antiviral effects. It can also interact with neurotransmitter receptors, making it a potential therapeutic agent for neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (1-hydroxy-2-phenylethyl)phosphonate
- Dimethyl (1-hydroxy-4-phenylbutyl)phosphonate
- Dimethyl (1-hydroxy-3-methylpropyl)phosphonate
Uniqueness
Dimethyl (1-hydroxy-3-phenylpropyl)phosphonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxy-phenylpropyl moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
216865-84-8 |
|---|---|
Fórmula molecular |
C11H17O4P |
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-3-phenylpropan-1-ol |
InChI |
InChI=1S/C11H17O4P/c1-14-16(13,15-2)11(12)9-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 |
Clave InChI |
WXTUQNSQMXKHCI-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(CCC1=CC=CC=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
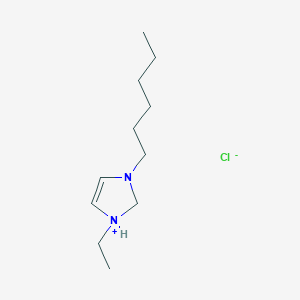
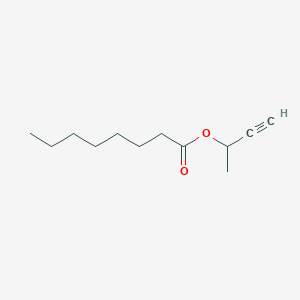

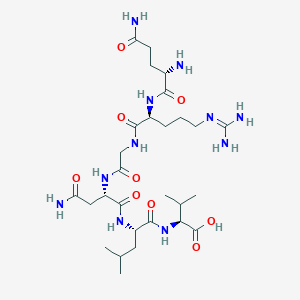

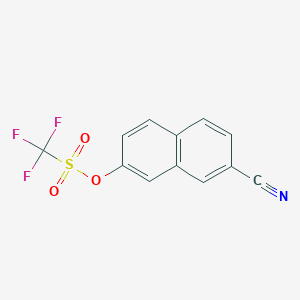

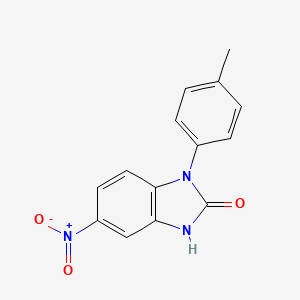
![3,5-Dimethyl-4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B14248540.png)

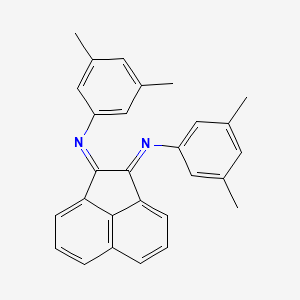
![[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14248548.png)

